4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol
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Overview
Description
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-one.
Reduction: Formation of 4-(1-Ethyl-1H-pyrazol-5-yl)butane.
Substitution: Formation of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-yl halides or amines.
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)butan-2-ol: Similar structure but lacks the ethyl group on the pyrazole ring.
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Contains two pyrazole rings linked by a methylene bridge.
Uniqueness
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(2-ethylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-11-9(6-7-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
KSMHVOQWDVZOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CCC(C)O |
Origin of Product |
United States |
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